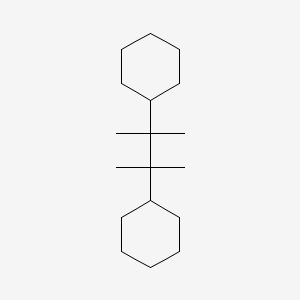
1,1'-(2,3-Dimethylbutane-2,3-diyl)dicyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-2,3-dicyclohexylbutane is an organic compound with the molecular formula C16H30. It is a branched hydrocarbon featuring two cyclohexyl groups attached to a central butane chain with two methyl groups at the 2 and 3 positions. This compound is part of the class of alkanes, which are saturated hydrocarbons consisting only of carbon and hydrogen atoms connected by single bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2,3-dicyclohexylbutane can be achieved through various methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, the reaction between 2,3-dimethylbutane and cyclohexyl halides under Friedel-Crafts alkylation conditions can yield the desired product. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 2,3-Dimethyl-2,3-dicyclohexylbutane may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2,3-dicyclohexylbutane can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert any functional groups present in the compound to their corresponding alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or radical initiators.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from alcohols (e.g., 2,3-dimethyl-2,3-dicyclohexylbutanol) to ketones and carboxylic acids.
Reduction: The primary product is the fully saturated hydrocarbon.
Substitution: Halogenated derivatives such as 2,3-dimethyl-2,3-dicyclohexylbutyl chloride or bromide.
Scientific Research Applications
2,3-Dimethyl-2,3-dicyclohexylbutane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and properties of branched hydrocarbons and cycloalkanes.
Biology: Its derivatives can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties and its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals, lubricants, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2,3-dicyclohexylbutane depends on its specific application and the reactions it undergoes. In general, its reactivity is influenced by the steric hindrance and electronic effects of the cyclohexyl and methyl groups. These factors can affect the compound’s interaction with molecular targets and pathways, such as enzyme binding sites or receptor interactions in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylbutane: A simpler branched alkane without cyclohexyl groups.
Cyclohexane: A cyclic hydrocarbon with similar structural features but lacking the branched alkane chain.
2,3-Dicyclohexylbutane: A similar compound with cyclohexyl groups but without the methyl substitutions.
Uniqueness
2,3-Dimethyl-2,3-dicyclohexylbutane is unique due to the presence of both cyclohexyl and methyl groups, which impart distinct steric and electronic properties. These features influence its reactivity, making it a valuable compound for studying the effects of branching and cyclic structures in hydrocarbons.
Properties
CAS No. |
5171-88-0 |
|---|---|
Molecular Formula |
C18H34 |
Molecular Weight |
250.5 g/mol |
IUPAC Name |
(3-cyclohexyl-2,3-dimethylbutan-2-yl)cyclohexane |
InChI |
InChI=1S/C18H34/c1-17(2,15-11-7-5-8-12-15)18(3,4)16-13-9-6-10-14-16/h15-16H,5-14H2,1-4H3 |
InChI Key |
QQZBQFIJSUAOLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCCCC1)C(C)(C)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



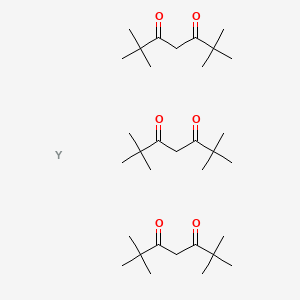
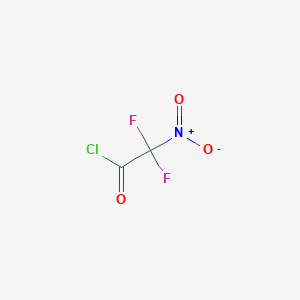
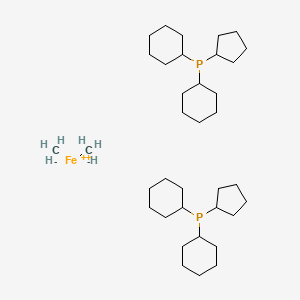
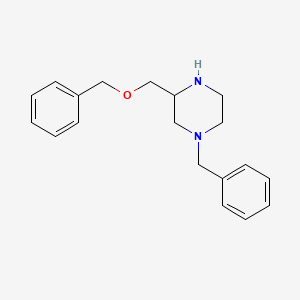

![1,1,1,2,2-Pentafluoro-2-[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]ethane](/img/structure/B14749029.png)
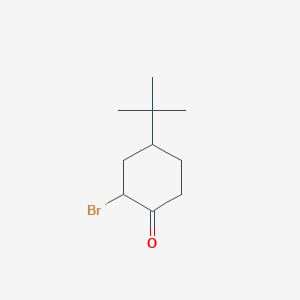
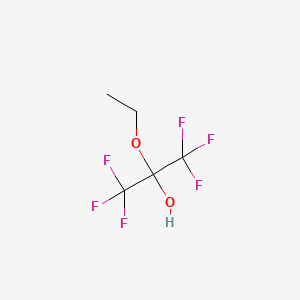

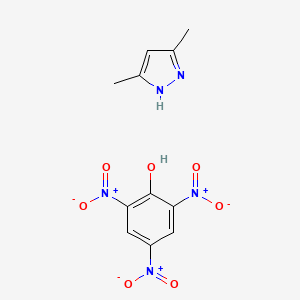
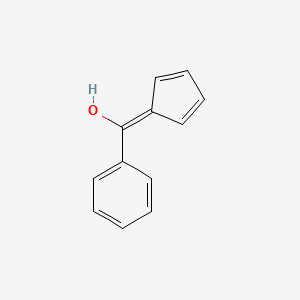

![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B14749063.png)
